molecular formula C18H26N2O3S B5161339 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5161339
M. Wt: 350.5 g/mol
InChI Key: DYFYRWLURWRBED-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or cyclohexane derivatives.

    Attachment of the ethyl group: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.

    Introduction of the phenylsulfonyl group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

    Formation of the glycinamide backbone: This involves the reaction of glycine derivatives with the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated cyclohexane rings.

    Substitution: Substituted derivatives with different functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxyphenyl group instead of a phenylsulfonyl group.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-chlorophenyl)acetamide: Similar structure with a chlorophenyl group instead of a phenylsulfonyl group.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-20(24(22,23)17-11-7-4-8-12-17)15-18(21)19-14-13-16-9-5-3-6-10-16/h4,7-9,11-12H,2-3,5-6,10,13-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFYRWLURWRBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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